(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
Description
Historical Development of Heterocyclic Dual-Scaffold Systems
The strategic combination of heterocyclic motifs in drug design has evolved significantly over the past five decades. Early efforts focused on flat, aromatic systems like pyridine and quinoline, prized for their synthetic accessibility and π-π stacking capabilities. However, the limitations of two-dimensional architectures—particularly poor solubility and off-target interactions—drove interest in saturated and partially saturated heterocycles. The late 20th century saw breakthroughs in cyclization techniques, such as transannulative heterocyclization, which enabled the efficient synthesis of complex fused systems.
A pivotal shift occurred in the 2010s with the "Escape from Flatland" paradigm, emphasizing three-dimensional heterocycles for improved pharmacokinetics. This transition facilitated the development of dual-scaffold systems, where distinct heterocyclic units are conjoined to exploit complementary binding modes. For example, Gevorgyan’s work on Rh-catalyzed transannulation demonstrated the feasibility of constructing indolizines and imidazopyridines from triazole precursors. These methodologies laid the groundwork for hybrid systems like the title compound, which merges a sulfur-containing thienopyridine with an oxygen-rich tetrahydrobenzoisoxazole.
Molecular Architecture and Heterocyclic Integration
The compound’s structure comprises two fused heterocycles:
- Thieno[3,2-c]pyridine : A bicyclic system featuring a thiophene ring fused to a partially saturated pyridine. The 6,7-dihydro configuration introduces conformational flexibility while maintaining aromatic character in the thiophene moiety. The chlorine substituent at position 2 enhances electrophilicity, potentially facilitating covalent interactions with biological targets.
- 4,5,6,7-Tetrahydrobenzo[d]isoxazole : A saturated bicyclic system combining a benzene ring with an isoxazole. The tetrahydro configuration reduces planarity, improving solubility and enabling diverse hydrogen-bonding interactions via the isoxazole’s oxygen and nitrogen atoms.
These units are connected via a methanone bridge, which imposes rigidity and stabilizes the overall conformation. The ketone group serves as a hydrogen-bond acceptor, further enhancing target engagement.
Table 1: Comparative Analysis of Heterocyclic Moieties
| Property | Thieno[3,2-c]pyridine Moiety | Tetrahydrobenzo[d]isoxazole Moiety |
|---|---|---|
| Ring System | Fused thiophene-pyridine | Fused benzene-isoxazole |
| Heteroatoms | Sulfur (S), Nitrogen (N) | Oxygen (O), Nitrogen (N) |
| Saturation | Partially saturated (6,7-dihydro) | Fully saturated (tetrahydro) |
| Electronic Effects | Extended π-conjugation | Localized electron density at O/N |
| 3D Character | Moderate | High |
The integration of these motifs creates a molecule with balanced lipophilicity and polarity, critical for membrane permeability and target binding.
Classification within Medicinal Chemistry Research
In the context of therapeutic target modulation, this compound aligns with heterocyclic scaffolds targeting kinases and microtubules—key players in oncology and inflammatory diseases. The thienopyridine moiety resembles ATP-competitive kinase inhibitors, where the sulfur atom engages in hydrophobic interactions with kinase hinge regions. Concurrently, the tetrahydrobenzoisoxazole’s isoxazole ring may mimic adenine’s hydrogen-bonding patterns, enabling dual-mode inhibition.
The chloro substituent’s electronegativity could enhance interactions with catalytic lysine residues in kinases or basic amino acids in tubulin’s taxane-binding site. Such dual-target potential is increasingly valued in overcoming drug resistance, as seen in hybrid inhibitors like cabozantinib (which targets both MET and VEGFR2).
Significance of Thienopyridine and Isoxazole Conjugation
The conjugation of thienopyridine and tetrahydrobenzoisoxazole achieves synergistic effects:
- Electronic Complementarity : The electron-rich thiophene stabilizes charge transfer interactions, while the isoxazole’s dipole moment enhances polarity.
- Stereochemical Diversity : The tetrahydrobenzoisoxazole’s chair-like conformation introduces axial chirality, enabling enantioselective binding.
- Metabolic Stability : Saturation in both moieties reduces susceptibility to oxidative metabolism, extending half-life compared to fully aromatic analogs.
This combination exemplifies the pharmaceutical industry’s shift toward "three-dimensional" heterocycles, which occupy novel chemical space and improve drug-likeness. For instance, the methanone linker’s rigidity precludes unproductive conformations, a common issue in flexible bis-heterocyclic systems.
Properties
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c16-13-7-9-8-18(6-5-12(9)21-13)15(19)14-10-3-1-2-4-11(10)20-17-14/h7H,1-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEBWJCKWYBWGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N3CCC4=C(C3)C=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone typically involves multi-step organic reactions. The common synthetic route starts with the preparation of the thieno[3,2-c]pyridine precursor, which is chlorinated under controlled conditions. Concurrently, the tetrahydrobenzo[d]isoxazole ring is synthesized via cyclization of suitable precursors. Finally, the two key intermediates are coupled through a condensation reaction under anhydrous conditions.
Industrial Production Methods
In industrial settings, the production involves scaling up the laboratory synthesis with optimization of reaction conditions for better yield and purity. Automation and continuous flow synthesis might be employed to enhance efficiency and reduce costs. Environmental factors and waste management are crucial considerations in industrial production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, especially at the thieno[3,2-c]pyridine moiety.
Reduction: Reduction reactions can modify the isoxazole ring under catalytic hydrogenation conditions.
Substitution: Both aromatic and aliphatic substitution reactions can occur, particularly at the chloro and methanone functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophilic reagents like amines or thiols under mild acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives at specific ring positions.
Reduction: Reduced forms of the isoxazole ring leading to hydroxy derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
The compound has wide-ranging applications in scientific research due to its versatile chemical structure:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its pharmacological properties, including potential activity as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action depends on its application:
Molecular Targets and Pathways: In medicinal chemistry, it may target specific enzymes or receptors. The presence of reactive groups allows it to interact with biological macromolecules, potentially inhibiting or modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Thieno-Pyridine Moieties
6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl(1H-imidazol-1-yl)methanone (Compound 1AJ)
- Key Differences : Replaces the benzoisoxazole group with an imidazole ring.
Physicochemical Properties :
Property Target Compound Compound 1AJ Molecular Formula C₁₆H₁₄ClN₃O₂S C₁₁H₁₁N₃OS SMILES [Provided in ] O=C(N2CCc1sccc1C2)n3ccnc3 LogP (Predicted) 3.2 2.1
Thieno-tetrahydropyridine Derivatives (e.g., Compound C1)
- Key Differences: Lacks the benzoisoxazole group but retains the 2-chloro-thieno-pyridine core.
- Bioactivity: Demonstrated superior antiplatelet activity compared to ticlopidine in rat models, highlighting the importance of the thieno-pyridine scaffold .
Benzoisoxazole-Containing Analogues
Tetrahydroimidazo[1,2-a]pyridine Derivatives (e.g., Compound 1l)
- Key Differences: Replaces the thieno-pyridine with an imidazo-pyridine system.
- Bioactivity : Exhibits moderate cytotoxicity in cancer cell lines, suggesting divergent mechanisms compared to the target compound’s hypothesized antiplatelet or kinase-modulating roles .
[2-Chloro-3-(trifluoromethyl)phenyl][(4R)-1-(5-fluoro-2-pyrimidinyl)-4-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl]methanone
Substituent Effects on Pharmacological Activity
- Chlorine vs. Fluorine : The 2-chloro group in the target compound may enhance binding affinity to platelet ADP receptors (e.g., P2Y12), whereas fluorinated analogs (e.g., ) show selectivity for P2X7 receptors .
- Methyl/Isoxazole vs. Imidazole : The benzoisoxazole group may confer metabolic resistance compared to imidazole-containing derivatives, which are prone to oxidative degradation .
Pharmacological and Physicochemical Data
| Compound Class | Target Compound | Thieno-Pyridine Derivatives (e.g., C1) | Benzoisoxazole Analogs |
|---|---|---|---|
| Antiplatelet Activity | Under investigation | IC₅₀: 0.8 μM (vs. ticlopidine: 1.2 μM) | Not reported |
| LogP | 3.2 | 2.9–3.5 | 2.5–3.0 |
| Metabolic Stability | Moderate (predicted) | High (in vivo rat models) | Low (imidazole analogs) |
Biological Activity
The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a complex organic molecule that exhibits significant potential for various biological activities. This article reviews the available literature on its biological activity, synthesis methods, and potential applications.
Chemical Structure and Properties
This compound combines elements from thieno[3,2-c]pyridine and benzo[d]isoxazole frameworks. Its unique structure suggests diverse reactivity and potential interactions with biological targets. The molecular formula is with a molecular weight of approximately 304.80 g/mol.
Antioxidant Activity
Preliminary studies indicate that similar compounds in the thienopyridine class exhibit antioxidant properties . For instance, derivatives have shown significant activity against lipid peroxidation and free radical scavenging. While specific data on this compound's antioxidant capacity is limited, its structural analogs have demonstrated promising results in inhibiting oxidative stress markers in vitro.
Antimicrobial Activity
Research on related thienopyridine compounds has indicated antimicrobial properties , particularly against Gram-positive and Gram-negative bacteria. A study highlighted that compounds with similar moieties displayed effective inhibition against Staphylococcus aureus and E. coli. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Enzyme Inhibition
The interaction of this compound with various enzymes has been a focus of research. Thienopyridine derivatives are known to modulate enzyme activities through binding to active sites or allosteric sites. For example, studies have shown that similar compounds can inhibit lipoxygenase activity, which is crucial in inflammatory processes.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of Thienopyridine Core : Utilizing Vilsmeier-Haack cyclization to introduce the chloro group.
- Synthesis of Isoxazole Derivative : Through cyclization reactions involving appropriate precursors.
- Coupling Reaction : Linking the thienopyridine and isoxazole moieties via methanone formation.
Case Studies
-
Antioxidant Studies : A study evaluated the antioxidant activity of various thienopyridine derivatives using the AAPH method. Results showed significant inhibition of lipid peroxidation at concentrations as low as 100 µM.
Compound % Inhibition at 100 µM Compound A 74.4% Compound B 91.7% Target Compound TBD -
Antimicrobial Activity : In a comparative study using disc diffusion methods against common pathogens:
Compound Staphylococcus aureus (mm) E. coli (mm) Control (Ciprofloxacin) 20 18 Target Compound TBD TBD
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
